

(3-Methylpiperidin-1-yl)acetic Acid: An Analysis of Publicly Available Biological Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183

[Get Quote](#)

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no specific, detailed information regarding the biological activity of **(3-Methylpiperidin-1-yl)acetic acid**. This document outlines the findings of this search and provides a framework for the potential investigation of this compound's pharmacological profile based on related structures and general biological screening methods.

(3-Methylpiperidin-1-yl)acetic acid, also known by its CAS number 883542-90-3, is a heterocyclic compound.^{[1][2]} Its structure consists of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid group attached to the nitrogen atom.^[1] While chemical and physical properties are available, extensive biological data, including quantitative activity metrics, specific mechanisms of action, and detailed experimental protocols, are not present in the public domain.^[1]

Potential Areas of Biological Investigation

Given the structural motifs present in **(3-Methylpiperidin-1-yl)acetic acid**, several avenues of biological investigation could be hypothesized. The piperidine scaffold is a common feature in many biologically active compounds, and the acetic acid moiety can confer interaction with various biological targets.

GABA Receptor Modulation

One potential area of interest is the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Structurally

related N-substituted piperidine derivatives have been explored for their activity as GABA receptor agonists.^[3] The general structure of **(3-Methylpiperidin-1-yl)acetic acid** bears some resemblance to GABAergic compounds.

Hypothetical Experimental Workflow for GABA Receptor Binding Assay:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a competitive GABA receptor binding assay.

Cholinesterase Inhibition

Another plausible target could be cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Piperidine-containing compounds have been investigated as cholinesterase inhibitors.^[4]

Experimental Protocols for Initial Screening

Should a researcher wish to investigate the biological activity of **(3-Methylpiperidin-1-yl)acetic acid**, a general approach would involve initial screening through a battery of in vitro assays.

General Protocol for Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. A general protocol involves:^[5]

- Tissue Preparation: Homogenization of a specific tissue known to be rich in the target receptor (e.g., rat brain for GABA receptors) and preparation of a crude membrane suspension.
- Incubation: The membrane suspension is incubated with a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the test compound.

- Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
- Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Data Presentation

Currently, there is no quantitative biological activity data available for **(3-Methylpiperidin-1-yl)acetic acid** to summarize in a tabular format. In the event that experimental data becomes available, it would be structured as follows:

Table 1: Hypothetical Quantitative Bioactivity Data for **(3-Methylpiperidin-1-yl)acetic acid**

Target	Assay Type	Metric	Value (μM)
GABA Receptor	Radioligand Binding	IC ₅₀	Data not available
Acetylcholinesterase	Enzyme Inhibition	IC ₅₀	Data not available
Butyrylcholinesterase	Enzyme Inhibition	IC ₅₀	Data not available

Conclusion

In conclusion, while the chemical identity of **(3-Methylpiperidin-1-yl)acetic acid** is established, its biological activity remains uncharacterized in publicly accessible resources. The information presented here serves as a foundational guide for researchers and drug development professionals interested in exploring the potential pharmacological profile of this compound. Future research involving in vitro screening against common biological targets, such as GABA receptors and cholinesterases, would be necessary to elucidate its biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | CID 3163244 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Methylpiperidin-1-yl)acetic Acid: An Analysis of Publicly Available Biological Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335183#biological-activity-of-3-methylpiperidin-1-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com